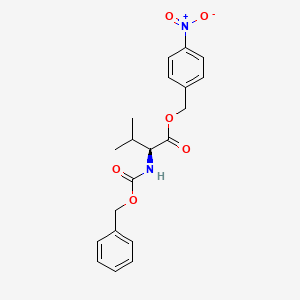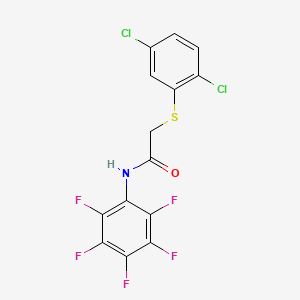
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester, also known as Z-L-Val-ONB, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid valine, and its unique structure makes it an important tool for studying various biological processes.
科学研究应用
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has been used in various scientific research applications, including proteomics, enzymology, and drug discovery. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By using N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester as a substrate, researchers can measure the activity of proteases and study their role in biological processes. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has also been used in drug discovery to identify potential inhibitors of proteases.
作用机制
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester works by binding to the active site of proteases and undergoing hydrolysis. This results in the release of a fluorescent molecule, which can be detected and measured. The rate of hydrolysis is proportional to the activity of the protease, allowing researchers to quantify the activity of proteases in biological samples.
Biochemical and physiological effects:
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester has no known biochemical or physiological effects on its own. It is a non-toxic compound that is used solely as a research tool.
实验室实验的优点和局限性
One of the main advantages of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is its specificity for proteases. It is a highly sensitive substrate that can detect even low levels of protease activity. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is also relatively easy to use and does not require specialized equipment. However, there are some limitations to its use. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is not suitable for studying proteases that do not recognize valine as a substrate. It also has limited use in vivo, as it cannot cross cell membranes.
未来方向
There are several future directions for the use of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to screen potential inhibitors and identify compounds with high specificity and potency. Another area of interest is the study of proteases in complex biological systems, such as microbial communities and the human microbiome. N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be used to measure protease activity in these systems and shed light on their role in health and disease. Overall, N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester is a valuable tool for studying proteases and has many potential applications in scientific research.
合成方法
N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester can be synthesized through a series of chemical reactions. The first step is the protection of the carboxyl group of valine with a benzyloxycarbonyl (Z) group. This is followed by the esterification of the amino group with 4-nitrobenzyl alcohol to form the final product. The synthesis of N-(Benzyloxycarbonyl)-L-valine 4-nitrobenzyl ester requires expertise in organic chemistry and the use of specialized equipment.
属性
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)18(21-20(24)28-13-15-6-4-3-5-7-15)19(23)27-12-16-8-10-17(11-9-16)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXQZMYLWCKAM-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propyl]benzamide](/img/structure/B7680872.png)
![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide](/img/structure/B7680875.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![2-[4-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)phenoxy]acetamide;hydrochloride](/img/structure/B7680890.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)


![8-[(4-Chlorophenyl)sulfanylmethyl]quinoline](/img/structure/B7680915.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2-naphthalen-2-ylsulfanylacetate](/img/structure/B7680925.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7680932.png)